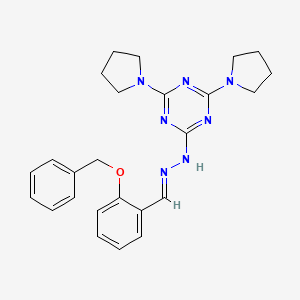
5-(2-Chloro-benzylidene)-2-thioxo-3-p-tolyl-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Chloro-benzylidene)-2-thioxo-3-p-tolyl-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features a benzylidene group substituted with a chlorine atom and a p-tolyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-benzylidene)-2-thioxo-3-p-tolyl-thiazolidin-4-one typically involves the condensation of thiazolidine-2,4-dione with an appropriate aldehyde. The general method includes the following steps :
Starting Materials: Thiazolidine-2,4-dione, 2-chlorobenzaldehyde, and p-tolyl aldehyde.
Catalyst: Piperidine is commonly used as a catalyst.
Solvent: Ethanol is used as the solvent for the reaction.
Reaction Conditions: The reaction mixture is refluxed, typically at temperatures around 78-80°C, for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, eco-friendly methods are being explored to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
5-(2-Chloro-benzylidene)-2-thioxo-3-p-tolyl-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The chlorine atom on the benzylidene group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of various substituted thiazolidinone derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its antimicrobial and antileishmanial activities.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(2-Chloro-benzylidene)-2-thioxo-3-p-tolyl-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its ability to inhibit pteridine reductase 1 (PTR1), an enzyme essential for the survival of Leishmania parasites. The compound binds to the active site of PTR1, disrupting its function and leading to the death of the parasite .
相似化合物的比较
Similar Compounds
- 5-(2-Chloro-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione
- 5-[(2-Chloro-benzylidene)-amino]-3H-[1,3,4]-thiadiazole-2-thione
Uniqueness
5-(2-Chloro-benzylidene)-2-thioxo-3-p-tolyl-thiazolidin-4-one is unique due to its specific structural features, such as the combination of a thiazolidinone ring with a chlorobenzylidene and p-tolyl group
属性
分子式 |
C17H12ClNOS2 |
|---|---|
分子量 |
345.9 g/mol |
IUPAC 名称 |
(5E)-5-[(2-chlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12ClNOS2/c1-11-6-8-13(9-7-11)19-16(20)15(22-17(19)21)10-12-4-2-3-5-14(12)18/h2-10H,1H3/b15-10+ |
InChI 键 |
KPTZVDTVGZIFAC-XNTDXEJSSA-N |
手性 SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3Cl)/SC2=S |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-3-[5-(4-methylphenyl)furan-2-yl]-2-phenylprop-2-enenitrile](/img/structure/B11683038.png)
![4-{(E)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11683039.png)

![4-Butoxy-N-{[4-(3-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11683048.png)
![{2-bromo-4-[(E)-(4-hydroxy-2,6-dioxo-1-phenyl-1,6-dihydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11683049.png)
![2,6-dimethoxy-4-[(E)-({[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]phenyl acetate](/img/structure/B11683055.png)
![7-(3,4-dichlorobenzyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11683064.png)
![Ethyl 4-(4-bromophenyl)-2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11683069.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11683076.png)
![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide](/img/structure/B11683081.png)

![(2E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[3-methoxy-4-(pentyloxy)phenyl]acrylamide](/img/structure/B11683101.png)

